1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol
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Overview
Description
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a piperidin-3-ol moiety. The presence of an ethyl group at the 6-position of the thieno ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one: A structurally related compound with similar chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another compound with a fused pyrimidine ring system.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: A compound with a triheteroaryl structure.
Uniqueness
1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol is unique due to the presence of the piperidin-3-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H17N3OS |
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Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C13H17N3OS/c1-2-10-6-11-12(14-8-15-13(11)18-10)16-5-3-4-9(17)7-16/h6,8-9,17H,2-5,7H2,1H3 |
InChI Key |
AKQKMFMBNPBLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCCC(C3)O |
Origin of Product |
United States |
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